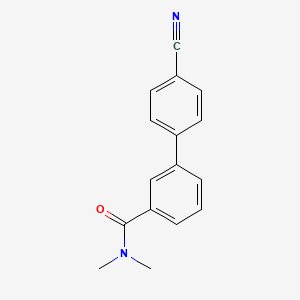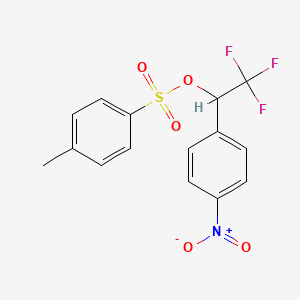
MURINE CMV PP 89 (168-176)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Murine CMV PP 89 (168-176) is a peptide fragment derived from the murine cytomegalovirus (CMV) protein pp89. This peptide is recognized by CD8+ T lymphocytes and is presented by the H-2 Ld molecule. It plays a crucial role in the immune response against murine CMV infections and has been employed in vaccine development .
Vorbereitungsmethoden
Murine CMV PP 89 (168-176) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for Murine CMV PP 89 (168-176) is Tyr-Pro-His-Phe-Met-Pro-Thr-Asn-Leu . The synthesis process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Analyse Chemischer Reaktionen
Murine CMV PP 89 (168-176) can undergo various chemical reactions, including:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the nature of the peptide .
Wissenschaftliche Forschungsanwendungen
Murine CMV PP 89 (168-176) has several scientific research applications:
Immunology: It is used to study the immune response to CMV infections in mice.
Vaccine Development: The peptide has been employed in the development of vaccines against murine CMV.
Pharmaceutical Testing: High-purity Murine CMV PP 89 (168-176) is used as a reference standard in pharmaceutical testing.
Wirkmechanismus
Murine CMV PP 89 (168-176) exerts its effects by being presented to CD8+ T lymphocytes by the H-2 Ld molecule. This presentation triggers an immune response, leading to the activation and proliferation of CD8+ T cells that target and destroy infected cells. The peptide’s molecular targets include the T cell receptor (TCR) on CD8+ T cells and the H-2 Ld molecule on antigen-presenting cells .
Vergleich Mit ähnlichen Verbindungen
Murine CMV PP 89 (168-176) can be compared with other immunodominant peptides derived from viral proteins. Similar compounds include:
Human CMV pp65 (495-503): A peptide derived from the human cytomegalovirus protein pp65, recognized by CD8+ T cells in humans.
Epstein-Barr Virus (EBV) BMLF1 (280-288): A peptide derived from the EBV protein BMLF1, recognized by CD8+ T cells in humans.
Murine CMV PP 89 (168-176) is unique in its specific recognition by CD8+ T cells in mice and its role in murine CMV infections .
Eigenschaften
CAS-Nummer |
127902-44-7 |
|---|---|
Molekularformel |
C53H74N12O13S |
Molekulargewicht |
1119.306 |
IUPAC-Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H74N12O13S/c1-29(2)22-40(53(77)78)62-47(71)39(26-43(55)68)61-50(74)44(30(3)66)63-49(73)42-13-9-20-65(42)52(76)36(18-21-79-4)58-45(69)37(24-31-10-6-5-7-11-31)59-46(70)38(25-33-27-56-28-57-33)60-48(72)41-12-8-19-64(41)51(75)35(54)23-32-14-16-34(67)17-15-32/h5-7,10-11,14-17,27-30,35-42,44,66-67H,8-9,12-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,57)(H,58,69)(H,59,70)(H,60,72)(H,61,74)(H,62,71)(H,63,73)(H,77,78)/t30-,35+,36+,37+,38+,39+,40+,41+,42+,44+/m1/s1 |
InChI-Schlüssel |
XDUOMLLROMEGDY-CUQWJTNVSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)











